

Preliminary In Vitro Profile of SKLB-197: A Technical Overview

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Compound of Interest

Compound Name: SKLB-197

Cat. No.: B10829479

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of **SKLB-197**, a potent and highly selective inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Findings

SKLB-197 has been identified as a highly potent and selective inhibitor of ATR kinase, a critical regulator of the DNA damage response (DDR).[1] The inhibition of ATR by **SKLB-197** has shown significant antitumor activity, particularly in tumors with deficiencies in the Ataxia-Telangiectasia Mutated (ATM) kinase, operating on the principle of synthetic lethality.[1][2]

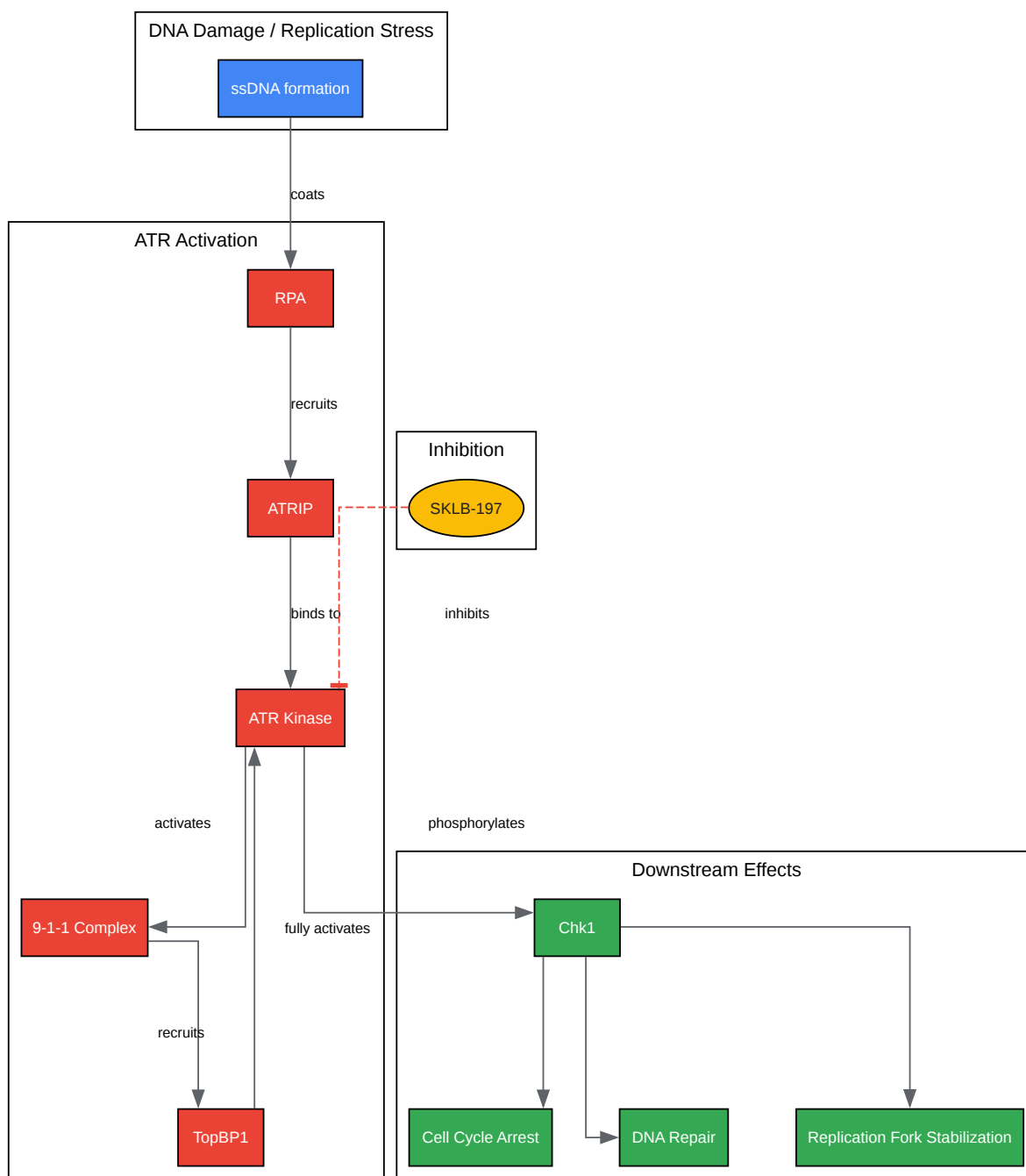
Quantitative Data

The primary quantitative measure of **SKLB-197**'s potency is its half-maximal inhibitory concentration (IC50) against ATR kinase.

Compound	Target	IC50 (μM)	Selectivity
SKLB-197	ATR Kinase	0.013	High (weak to no activity against 402 other protein kinases) [1] [3]

Mechanism of Action: ATR Signaling Pathway

ATR kinase is a pivotal component of the DDR pathway, primarily activated in response to single-stranded DNA (ssDNA) breaks and replication stress.[\[4\]](#)[\[5\]](#) Upon activation, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. In cancer cells with a deficient ATM pathway, the reliance on the ATR pathway for survival is heightened. Inhibition of ATR by **SKLB-197** in such contexts leads to the accumulation of DNA damage and ultimately, cell death. This concept is known as synthetic lethality.[\[1\]](#)



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Caption: ATR Signaling Pathway and Inhibition by **SKLB-197**.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the characterization of kinase inhibitors like **SKLB-197**.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency of a compound against its target kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

- Purified recombinant ATR kinase
- Substrate peptide for ATR
- **SKLB-197**
- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Reagent and Kinase Detection Substrate (Promega)
- White opaque 96- or 384-well plates
- Luminometer

Procedure:

- Prepare serial dilutions of **SKLB-197** in DMSO.
- Add 2.5 µL of the diluted **SKLB-197** or DMSO (vehicle control) to the wells of the assay plate.
- Add 5 µL of a 2x kinase/substrate mixture to each well.

- Initiate the kinase reaction by adding 2.5 μL of a 4x ATP solution. The final ATP concentration should be close to the K_m value for ATR.
- Incubate the plate at 30°C for 1 hour.
- Stop the kinase reaction by adding 5 μL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent inhibition for each concentration of **SKLB-197** and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is crucial for assessing the cytotoxic effects of a compound.

Materials:

- Cancer cell lines (e.g., ATM-deficient and ATM-proficient lines)
- **SKLB-197**
- Cell culture medium
- Fetal Bovine Serum (FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **SKLB-197** and a vehicle control (DMSO).
- Incubate the cells for 72 hours.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Phospho-Proteins

Western blotting is used to detect the phosphorylation status of downstream targets of a kinase, providing evidence of target engagement and pathway modulation within the cell.

Materials:

- Cancer cell lines
- **SKLB-197**
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein assay reagent (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes

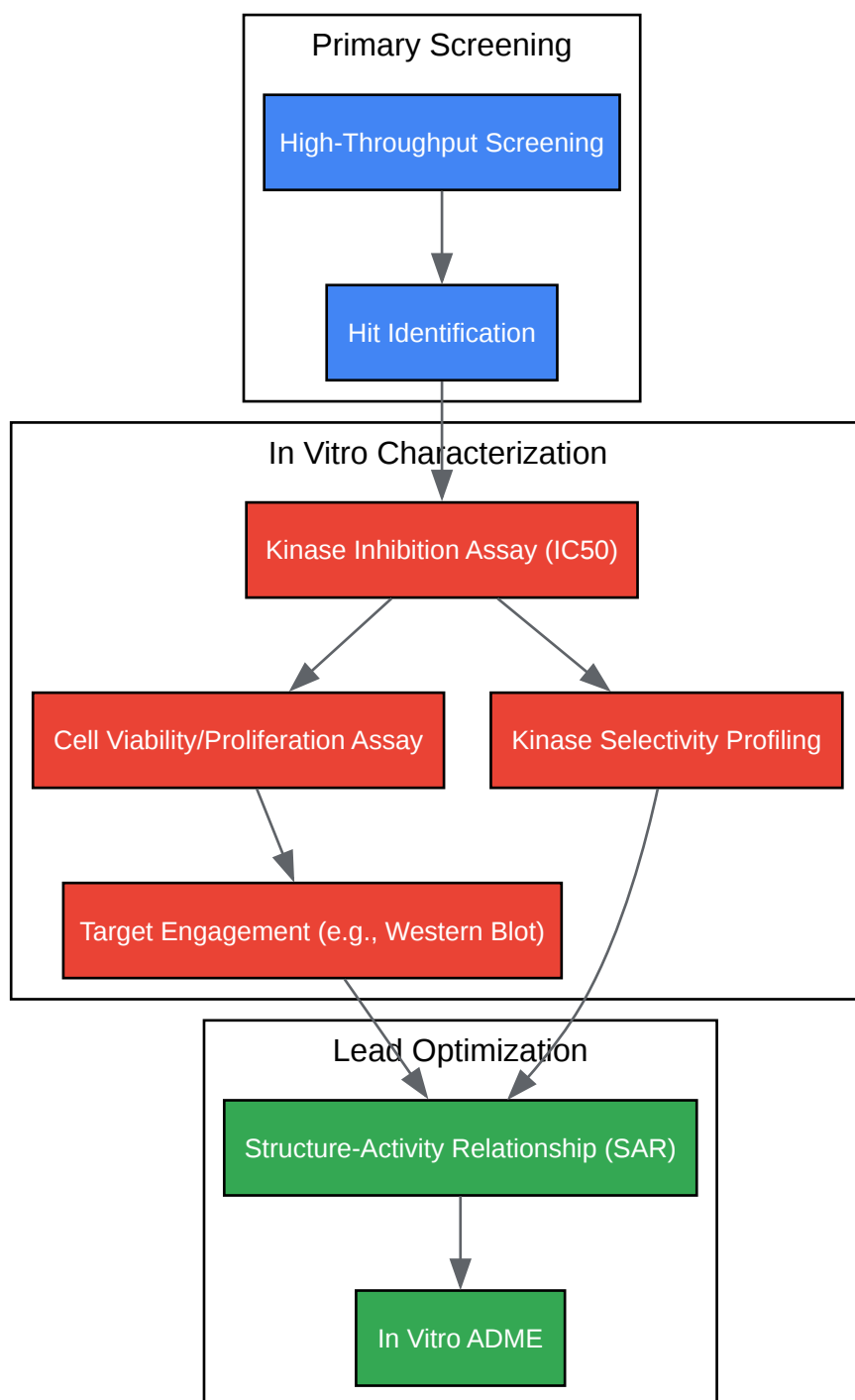
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Chk1, anti-Chk1, anti-ATR, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **SKLB-197** for the desired time.
- Lyse the cells in lysis buffer and determine the protein concentration.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the change in protein phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro screening and characterization of a kinase inhibitor.



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Caption: General Workflow for In Vitro Kinase Inhibitor Discovery.

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